

# SERENA-6 Trial Efficacy and Safety Endpoints

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## Compound Focus: Camizestrant

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The SERENA-6 Phase III trial investigated switching to **camizestrant** upon detection of an emergent *ESR1* mutation via ctDNA, while continuing the same CDK4/6 inhibitor. The primary and key secondary endpoints from the interim analysis are summarized below [1].

**Table 1: Primary and Key Secondary Efficacy Endpoints (Interim Analysis)**

Endpoint	Camizestrant + CDK4/6i (n=155)	AI + CDK4/6i (n=155)	Hazard Ratio (HR) & 95% CI	P-value
Median PFS (Primary)	16.0 months	9.2 months	HR 0.44 (0.31– 0.60)	p < 0.00001
PFS2 (Interim)	38 events	47 events	HR 0.52 (0.33– 0.81)	p = 0.0038
Overall Survival (OS)	Data Immature	Data Immature	-	-
Time to Deterioration in QoL	23.0 months	6.4 months	HR 0.53 (0.33– 0.82)	p < 0.001

**Table 2: Select Grade 3 or Higher Adverse Events (All Causes)**

Adverse Event	Camizestrant + CDK4/6i (n=155)	AI + CDK4/6i (n=155)
<b>Any Grade <math>\geq</math>3 Event</b>	60%	46%
Neutropenia	45%	34%
Leukopenia	10%	3%
Anemia	5%	5%
<b>Discontinuation due to AE</b>		
Camizestrant/AI	1%	2%
CDK4/6 Inhibitor	1%	1%

## Experimental Protocols

The SERENA-6 trial employed a novel, biomarker-driven design to proactively address endocrine resistance.

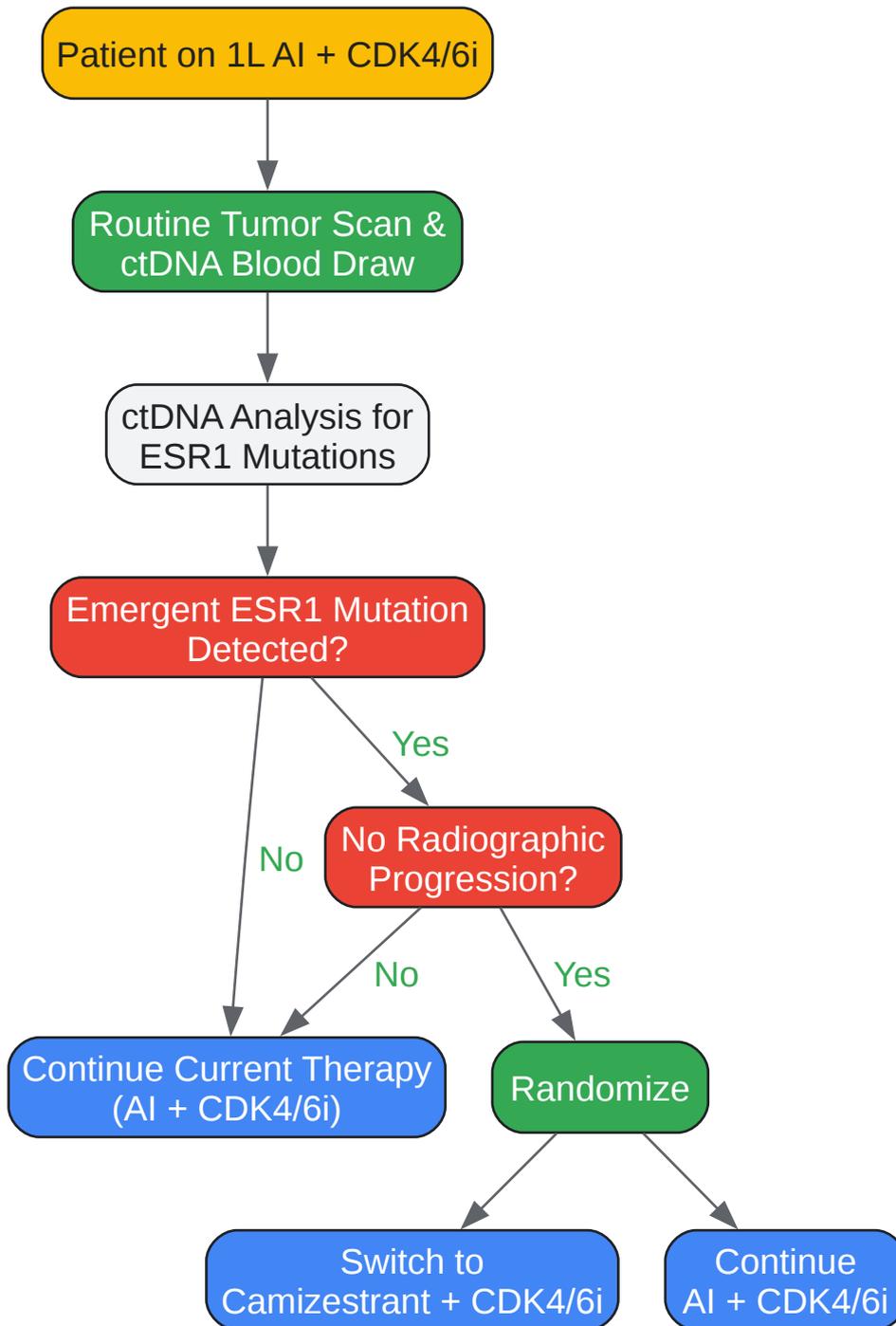
### Circulating Tumor DNA (ctDNA) Monitoring Protocol

The protocol for detecting emergent *ESR1* mutations is designed for seamless integration into routine clinical practice [1] [2].

- **Patient Population:** Adult patients with histologically confirmed HR-positive, HER2-negative locally advanced or metastatic breast cancer undergoing first-line treatment with an aromatase inhibitor (anastrozole or letrozole) in combination with a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) [3] [2].
- **Sample Collection:** Plasma samples for ctDNA analysis are collected at baseline and then concurrently with routine tumor imaging scans until disease progression [1] [2].
- **ESR1 Mutation Analysis:** Extracted ctDNA is analyzed for the presence of *ESR1* mutations using a validated assay. The specific methodology is not detailed in the available sources.
- **Randomization Criteria:** Patients with an emergent *ESR1* mutation detected in their ctDNA, **without** evidence of radiological disease progression per RECIST v1.1, are eligible for randomization [1] [2].
- **Intervention:** Eligible patients are randomized to either switch the endocrine therapy from an AI to **camizestrant** or to continue with their current AI. Both groups continue the same CDK4/6 inhibitor

they were receiving prior to randomization [1] [2].

This ctDNA-guided workflow is illustrated in the following diagram:



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## Endpoint Assessment Protocols

The assessment of primary and secondary endpoints in SERENA-6 followed standardized, rigorous criteria [1] [2].

- **Progression-Free Survival (PFS)**

- **Definition:** Time from randomization to the first occurrence of disease progression or death from any cause.
- **Assessment Method:** Tumor progression is assessed radiologically according to **RECIST version 1.1** guidelines. Assessments are performed by investigators at baseline and at scheduled intervals throughout the trial.

- **Time to Second Progression (PFS2)**

- **Definition:** Time from randomization to the second objective disease progression or death from any cause. This endpoint captures the efficacy of the first subsequent therapy after the trial's investigational treatment.
- **Assessment Method:** Based on investigator-assessed progression on the next line of therapy. In SERENA-6, subsequent therapies were not predefined and were chosen at the investigator's discretion, which is a noted methodological consideration [4].

- **Overall Survival (OS)**

- **Definition:** Time from randomization to death from any cause.
- **Assessment Method:** Survival status is monitored throughout the trial and during post-treatment follow-up. The data for OS were immature at the time of the interim analysis [1] [3].

- **Quality of Life (QoL)**

- **Assessment Method:** Evaluated as an exploratory endpoint using the **European Organisation for Research and Treatment of Cancer 30-item Quality-of-Life Questionnaire (EORTC QLQ-C30)**. Time to deterioration was defined as the time from randomization to the first confirmed decrease from baseline in the global health status/QoL score [1].

## Interpretation and Critical Analysis

The SERENA-6 trial successfully demonstrates the clinical value of a dynamic, ctDNA-guided treatment strategy.

- **Paradigm Shift:** SERENA-6 establishes a new treatment paradigm of using ctDNA to detect and treat molecular resistance *before* clinical or radiological progression occurs. This proactive approach extends the benefit of first-line therapy [1].
- **Clinical Implications:** The results support **camizestrant**, in combination with any of the three widely approved CDK4/6 inhibitors, as a potential new standard-of-care endocrine backbone upon detection of an *ESR1* mutation in the first-line setting [1] [3].
- **Considerations and Future Directions:** While the PFS benefit is robust, the community awaits mature data for OS, a key determinant of ultimate clinical benefit. Furthermore, the logistical and economic challenges of implementing widespread, frequent ctDNA monitoring need to be addressed for broad real-world application [4]. The ongoing SERENA-4 trial, which compares **camizestrant** to an AI in combination with palbociclib from the start of first-line treatment, will provide further insight into optimally positioning this novel agent [4].

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## References

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